6-(2-Fluoro-4-formyl-phenoxy)-nicotinonitrile is an organic compound belonging to the class of benzenesulfonamides. While its specific source remains unclear, this compound serves as a key building block in organic synthesis. It exhibits potential as a precursor or intermediate for developing novel compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. Its role in scientific research revolves around its ability to act as a ligand for metal ions, as demonstrated in the synthesis of dinuclear copper complexes [].
Synthesis Analysis
While the provided literature does not explicitly outline the synthetic procedure for 6-(2-fluoro-4-formyl-phenoxy)-nicotinonitrile, its derivatives, such as 2-phenoxy-derivatives and 2-phenylsulfanyl-benzenesulfonamide derivatives, are reported to exhibit CCR3 antagonistic activity []. These derivatives are suggested for the treatment of asthma and other inflammatory and immunological disorders. This information indirectly suggests that the synthesis of 6-(2-fluoro-4-formyl-phenoxy)-nicotinonitrile likely involves a multi-step process, potentially starting with a substituted benzenesulfonamide and incorporating a 2-fluoro-4-formyl-phenoxy moiety.
Chemical Reactions Analysis
The provided literature highlights several chemical reactions involving derivatives of 6-(2-fluoro-4-formyl-phenoxy)-nicotinonitrile. One example is the synthesis of bis[μ-4-fluoro-6-hydroxymethyl-2-(2,5,8-triazaoct-1-enyl)phenolato]dicopper(II) bis(perchlorate) methanol solvate []. This dinuclear complex was prepared through a condensation reaction between diethylenetriamine and 2-formyl-4-fluoro-6-hydroxymethylphenol in the presence of copper(II). The reaction utilized 6-(2-fluoro-4-formyl-phenoxy)-nicotinonitrile as a precursor for the 2-formyl-4-fluoro-6-hydroxymethylphenol moiety.
Applications
CCR3 Antagonists: 2-phenoxy-derivatives and 2-phenylsulfanyl-benzenesulfonamide derivatives of 6-(2-fluoro-4-formyl-phenoxy)-nicotinonitrile show promise as CCR3 antagonists []. These antagonists are suggested for potential use in treating asthma and other inflammatory and immunological disorders.
Compound Description: These are a series of hybrid molecules incorporating the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide unit fused with 1,4-dihydropyridines like acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. []
Relevance: While structurally distinct from 6-(2-Fluoro-4-formyl-phenoxy)-nicotinonitrile, these compounds highlight the exploration of aryloxy-substituted heterocycles, particularly those incorporating pyridines and related nitrogen-containing rings, for potential biological activity. [] The presence of the phenoxy linker in both this compound class and the target compound suggests a potential area of structural similarity worth exploring.
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid and Esters
Compound Description: This compound and its derivatives act similarly to phenoxy alkanoic acid herbicides. They effectively control weeds resistant to phenoxy alkanoic acid herbicides, including wild poppy. [, , ]
Relevance: This compound class, like 6-(2-Fluoro-4-formyl-phenoxy)-nicotinonitrile, features a substituted pyridine ring. The presence of halogen and alkoxy substituents on the phenyl ring in both this compound class and the target compound further emphasizes the structural similarities. [, , ]
Compound Description: This compound acts as a formyl peptide receptor-like 1 (FPRL1) agonist, inducing tumor necrosis factor-alpha (TNF-alpha) production in macrophages. []
Relevance: Though structurally different from 6-(2-Fluoro-4-formyl-phenoxy)-nicotinonitrile, it highlights the exploration of substituted heterocycles for their immunomodulatory potential. Both compounds share a common structural motif of an aromatic ring (bromophenyl in Compound 1, fluorophenoxy in the target compound) linked to a heterocycle. []
Compound Description: Similar to Compound 1, this compound acts as an FPRL1 agonist, inducing TNF-alpha production in macrophages. []
Relevance: While structurally distinct from 6-(2-Fluoro-4-formyl-phenoxy)-nicotinonitrile, it reinforces the relevance of exploring aryl-substituted heterocycles for immunomodulatory activity. The presence of halogens (fluorine in Compound 2 and fluorine in the target compound) on the aromatic ring in both compounds suggests a potential area of shared structural features. []
Compound Description: ABBV-744 is a BET bromodomain inhibitor with selectivity for the second bromodomain. It was developed through a structure-activity relationship study exploring selectivity within the BET family of proteins. []
Relevance: ABBV-744 shares a key structural feature with 6-(2-Fluoro-4-formyl-phenoxy)-nicotinonitrile: a substituted phenoxy group connected to a central aromatic ring. [] This suggests a potential for similar binding modes or interactions in specific biological contexts.
Compound Description: TAK-632 is a potent necroptosis inhibitor targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases. [, ] Its structure-activity relationship was extensively studied to develop more potent and selective RIPK3 inhibitors. []
Relevance: TAK-632 shares the core structure of a substituted phenoxy group linked to a central aromatic system with 6-(2-Fluoro-4-formyl-phenoxy)-nicotinonitrile. [, ] This structural similarity suggests a possible overlap in their pharmacological profiles or target interactions.
Compound Description: This compound acts as an antitumor agent and enhances the activity of other antitumor agents such as paclitaxel, gemcitabine, and lapatinib. [] A mesylate salt form of this compound has been investigated to improve solubility, stability, and oral absorption. []
Relevance: This compound and 6-(2-Fluoro-4-formyl-phenoxy)-nicotinonitrile both contain a 2-fluoro-4-substituted phenoxy moiety. [, ] This structural similarity, specifically the shared fluorine substitution pattern on the phenoxy ring, suggests that these compounds may exhibit comparable binding affinities or pharmacological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.